Physicochemical Property Differentiation: Unsubstituted N1-Phenyl Analog vs. 4-Fluorophenyl, 4-Isopropylphenyl, and 2-Methoxyphenyl Derivatives
The target compound (N1-phenyl, MW 306.36, clogP 2.80, TPSA 40.62, HBD 0, HBA 4) serves as the least lipophilic, lowest-molecular-weight member of the 3-(3,4-dihydroisoquinolin-2(1H)-yl)-pyrrolidine-2,5-dione series with an unadorned N1-aryl substituent [1]. The 4-fluorophenyl analog (C₁₉H₁₇FN₂O₂, MW 324.35) introduces a single electronegative substituent, increasing predicted lipophilicity by approximately 0.1–0.6 logP units [2]. The 4-isopropylphenyl analog (C₂₂H₂₄N₂O₂, MW 348.45, ChemSpider ID 2404087) adds +42.09 Da in molecular weight and an estimated >0.5 logP unit increase due to the additional three-carbon branched alkyl chain . The 2-methoxyphenyl analog (C₂₀H₂₀N₂O₃, MW 336.39) introduces a hydrogen bond acceptor ortho to the imide nitrogen, potentially altering the torsional preference of the N-aryl ring and intramolecular electronic environment . All analogs preserve the core dihydroisoquinoline-pyrrolidine-dione scaffold but differ in size, lipophilicity, and electronic profile at the N1 vector—each parameter independently predictive of membrane permeability, metabolic stability, and off-target binding propensity.
| Evidence Dimension | Molecular weight, lipophilicity (clogP), polar surface area, hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 306.36; clogP 2.80; TPSA 40.62 Ų; HBA 4; HBD 0; RB 2 [1] |
| Comparator Or Baseline | 4-Fluorophenyl analog: MW 324.35; predicted clogP ~2.9–3.4 [2]. 4-Isopropylphenyl analog: MW 348.45; C₂₂H₂₄N₂O₂ . 2-Methoxyphenyl analog: MW 336.39; C₂₀H₂₀N₂O₃ . 1-Phenylpyrrolidine-2,5-dione (core scaffold without dihydroisoquinoline): MW 175.18; C₁₀H₉NO₂ . |
| Quantified Difference | ΔMW vs. 4-fluorophenyl: −17.99 Da; vs. 4-isopropylphenyl: −42.09 Da; vs. 2-methoxyphenyl: −30.03 Da; vs. core succinimide scaffold: +131.18 Da. ΔclogP: target is 0.1–0.6 units lower than 4-fluorophenyl analog and estimated >0.5 units lower than 4-isopropylphenyl analog. |
| Conditions | Computed properties from SILDrug/ECBD database; ChemSpider entries for analog molecular weights; vendor-reported molecular formulas (benchchem.com, evitachem.com). |
Why This Matters
The target compound's lowest molecular weight and balanced lipophilicity within the series make it the preferred starting point for SAR expansion when minimal N1 steric/electronic perturbation is desired, reducing the risk of property-driven attrition in CNS or cell-permeability-dependent assays.
- [1] SILDrug/ECBD Database. Entry EOS74205 for target compound: C₁₉H₁₈N₂O₂, MW 306.36, clogP 2.80, TPSA 40.62. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS74205/ View Source
- [2] MMsINC Database. Physical properties for 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione: MW 354.45 (salt form noted), SlogP 2.74. Available at: https://mms.dsfarm.unipd.it View Source
